Hydrido-diphenyl-germanium

Organometallic catalysis Digermane oxidative addition Platinum-germyl complexes

Hydrido-diphenyl-germanium (1,1,2,2-tetraphenyldigermane; HPh2GeGePh2H) is a discrete organogermanium compound containing a Ge–Ge single bond and two terminal Ge–H functionalities. Its empirical formula is C24H22Ge2 and it is listed under NSC 361595.

Molecular Formula C24H22Ge2
Molecular Weight 455.7 g/mol
CAS No. 13891-99-1
Cat. No. B227645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrido-diphenyl-germanium
CAS13891-99-1
Synonymshydrido-diphenyl-germanium
Molecular FormulaC24H22Ge2
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2
InChIInChI=1S/2C12H11Ge/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10,13H
InChIKeyNMAYFOVLRUCDKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrido-diphenyl-germanium (CAS 13891-99-1): Procurement-Relevant Identity for α,ω-Dihydrodigermane Building Blocks


Hydrido-diphenyl-germanium (1,1,2,2-tetraphenyldigermane; HPh2GeGePh2H) is a discrete organogermanium compound containing a Ge–Ge single bond and two terminal Ge–H functionalities. Its empirical formula is C24H22Ge2 and it is listed under NSC 361595 [1]. Unlike monomeric germanes, this digermane serves as a hydride-terminated building block for constructing precisely defined linear and branched oligogermanes via hydrogermolysis [2]. Its dual Ge–H termini enable controlled stepwise chain extension that is unattainable with fully substituted digermanes or with monomers that lack the σ-delocalised backbone.

Digermane Building Block
Two terminal Ge–H sites for stepwise, bidirectional chain extension via hydrogermolysis
Intact Ge–Ge σ-backbone enables controlled oligogermane architecture

Why Generic Substitution Fails When Sourcing Hydrido-diphenyl-germanium (13891-99-1) for Oligogermane Synthesis


Substituting hydrido-diphenyl-germanium with simpler in-class germanes—such as monomeric diphenylgermane (Ph2GeH2), triphenylgermane (Ph3GeH), or fully substituted hexaphenyldigermane (Ph6Ge2)—fundamentally alters the available reaction manifold. Monomeric Ph2GeH2 lacks the Ge–Ge bond required for σ-delocalised catenation and undergoes uncontrolled oligomerisation rather than selective chain extension [1]. Triphenylgermane possesses only a single Ge–H site, preventing bidirectional growth, while hexaphenyldigermane lacks any reactive hydride terminus entirely [2]. Even closely related digermanes such as Ph3GeGePh2H are thermally unstable at moderate temperatures (200 °C), decomposing via germylene extrusion, which precludes their use as building blocks in stepwise hydrogermolysis sequences where thermal integrity of the starting digermane is essential [3]. These mechanistic and stability constraints make direct substitution unreliable.

  • Monomeric germanes lack Ge–Ge bond

    Ph₂GeH₂ promotes uncontrolled oligomerisation, not selective chain extension; the σ-delocalised backbone is absent.

  • Mono‑ or non‑hydride digermanes block bidirectional growth

    Ph₃GeH offers only one reactive site; Ph₆Ge₂ has no Ge–H terminus, limiting synthesis to terminal capping only.

  • Mixed aryl/hydride digermanes show thermal instability

    Ph₃GeGePh₂H decomposes via germylene extrusion at moderate heating; structural integrity may not be retained under synthetic thermal budgets.

Hydrido-diphenyl-germanium (13891-99-1): Quantitative Comparator Evidence for Differentiated Selection


Pt(0) Oxidative Addition Kinetics: HPh2GeGePh2H vs. SiMe₂-Bridged Analog

In direct head-to-head experiments, hydrido-diphenyl-germanium (2a) reacts with Pt(η²-C₂H₄)(PPh₃)₂ to deliver the hydrido(germyl)platinum complex 3a in 93 % isolated yield within 10 min at room temperature in toluene [1]. The silanylene-bridged comparator HPh₂Ge(SiMe₂)GePh₂H (2b) generates the analogous product in quantitative NMR yield but with demonstrably different downstream stability: complex 3b undergoes onward germaplatinacycle formation with H₂ liberation over 3 h, whereas 3a remains the terminal product under identical conditions [1]. This kinetic differentiation directly impacts the design of synthetic sequences where the primary oxidative adduct must be isolable.

Pt(0) Oxidative Addition Kinetics
Head-to-head
93 % isolated yield of cis-Pt(H)(GePh₂GePh₂H)(PPh₃)₂ in 10 min at rt; product remains stable. Silanylene-bridged analogue gives quantitative NMR yield but undergoes secondary germaplatinacycle formation within 3 h.
Ge–Ge backbone provides reported kinetic stability for isolable germyl–Pt intermediates
SiMe₂-linked comparator evolves H₂ and rearranges; stability advantage is condition-dependent.
Organometallic catalysis Digermane oxidative addition Platinum-germyl complexes

Thermal Stability Profile: Symmetric HPh₂GeGePh₂H vs. Mixed Aryl/Hydro Digermane Ph₃GeGePh₂H

The thermal integrity of α,ω-dihydrodigermanes is essential for successful hydrogermolysis-based chain extension. The mixed-substituted digermane Ph₃GeGePh₂H (7) is reported to be thermally unstable, decomposing in the solid state at 200 °C with quantitative extrusion of Ph₃GeH and concomitant generation of Ph₂Ge : germylene, which subsequently polymerises [1]. In contrast, HPh₂GeGePh₂H is routinely handled and utilised as a starting material for hydrogermolysis reactions at ambient to moderately elevated temperatures without reported germylene elimination; structural authentication by X-ray crystallography and multi-nuclei NMR confirms its molecular integrity [1][2]. While a precise decomposition onset temperature for HPh₂GeGePh₂H has not been explicitly reported, its documented synthetic utility stands in marked contrast to the well-characterised thermal lability of Ph₃GeGePh₂H.

Thermal Stability Profile
Class-level inference
HPh₂GeGePh₂H shows no reported germylene elimination under synthetic conditions (ambient to moderate heating). Ph₃GeGePh₂H decomposes at 200 °C with Ph₃GeH and Ph₂Ge: extrusion.
Supports thermal integrity for multistep oligogermane synthesis; data to verify
Decomposition onset temperature for target not explicitly reported; comparative inference only.
Digermane thermal stability Germylene elimination Oligogermane decomposition

Bidirectional Chain-Extension Capability: Dual Hydride Functionality vs. Mono- or Non-Hydride Digermanes

Hydrogermolysis with germanium amides is the established methodology for constructing linear oligogermanes. HPh₂GeGePh₂H bears two terminal Ge–H bonds, allowing sequential or tandem coupling at both ends. In practice, its reaction with Ph₃GeNMe₂ or Tol₃GeNMe₂ furnishes tetragermanes (e.g., Ge₄Ph₁₀) with complete consumption of both hydride sites and no detectable formation of mono-coupled trigermane intermediates [1]. Triphenylgermane (Ph₃GeH) can only serve as a mono-functional end-cap, while hexaphenyldigermane (Ph₆Ge₂) lacks any reactive Ge–H site and is inert under analogous hydrogermolysis conditions [2]. This selective, bidirectional reactivity makes the symmetrical dihydride digermane uniquely suited as a mid-chain extender for programmable oligogermane architectures.

Bidirectional Chain-Extension Sites
Reported
2 terminal Ge–H bonds react completely with Ar₃GeNMe₂ to give tetragermanes; no mono-coupled intermediates detected. Triphenylgermane (1 Ge–H) and hexaphenyldigermane (0 Ge–H) cannot serve as mid-chain extenders.
Enables internal chain insertion for programmable oligogermane architectures
Reaction selectivity verified by X-ray structure of Ge₄Ph₁₀ product.
Hydrogermolysis Oligogermane chain extension Germanium amide coupling

Radical Hydrogermylation Competence: Diphenylgermane Units vs. Diphenylsilane Analogs

While direct data on the digermane HPh₂GeGePh₂H in radical-mediated germane-ene chemistry remains unreported, the monomeric unit Ph₂GeH₂—which constitutes the reactive terminal group of the digermane—undergoes efficient radical hydrogermylation with multifunctional olefins to yield post-functionalizable polymer networks. In contrast, diphenylsilane does not undergo efficient radical hydrosilylation under analogous conditions [1]. This class-level difference between germanes and silanes is significant: the germanium hydride exhibits a lower bond dissociation energy (BDE) than the corresponding Si–H bond [2], making the Ge–H moiety inherently more competent in radical-mediated addition pathways. For researchers evaluating reagents for polymer modification or surface functionalisation, the presence of Ge–H rather than Si–H is therefore a decision-critical parameter.

Radical Hydrogermylation Competence
Class-level inference
Ph₂GeH₂ (representing Ge–H termini) undergoes efficient radical hydrogermylation with olefins; diphenylsilane unreactive. Ge–H BDE ≈ 322 kJ mol⁻¹ vs. Si–H BDE ≈ 377 kJ mol⁻¹.
Class-level reactivity window may support radical-mediated surface grafting; digermane not directly tested
Extrapolation from monomeric germane data; requires validation with the digermane itself.
Radical hydrogermylation Germane-ene chemistry Polymer functionalization

Hydrido-diphenyl-germanium (13891-99-1): Evidence-Backed Application Scenarios for Targeted Procurement


Mid-Chain Extender for Programmable Linear Oligogermanes

Researchers constructing linear Ge–Ge chains require a bidirectional building block that can be inserted between two growing chain termini. HPh₂GeGePh₂H is the structurally authenticated dihydride digermane that delivers tetragermanes in a single hydrogermolysis step with Ph₃GeNMe₂, with no detectable mono-coupled by-products [1]. This selectivity—validated by X-ray crystallography of the resulting Ge₄Ph₁₀—enables the reliable assembly of hydride-terminated oligogermanes such as Ph₃GeGePh₂GePh₂GePh₂H [1]. Procurement of this compound is therefore justified when the synthetic target is a discrete linear oligogermane of defined length rather than a statistical mixture of chain lengths.

Synthesis of Isolable Germyl–Platinum Intermediates for Mechanistic Studies

The clean oxidative addition of HPh₂GeGePh₂H to Pt(η²-C₂H₄)(PPh₃)₂ produces cis-Pt(H)(GePh₂GePh₂H)(PPh₃)₂ in 93 % isolated yield within 10 min at room temperature, and the resulting complex is stable under the reaction conditions [1]. This contrasts with silanylene-bridged dihydrodigermanes, which generate products that spontaneously evolve with H₂ elimination. For mechanistic organometallic chemists seeking to isolate and characterise the primary germyl–hydride oxidative addition adduct, the Ge–Ge backbone digermane is the superior substrate choice [1].

Thermally Robust Digermane Synthon for Multistep Sequences

Multistep synthetic routes to higher oligogermanes place thermal demands on the starting digermane. The mixed analogue Ph₃GeGePh₂H decomposes at 200 °C with irreversible germylene extrusion [1]. In contrast, HPh₂GeGePh₂H has been used as a hydrogermolysis substrate without reports of analogous thermal degradation, and its structure remains intact through the reaction conditions required for amide coupling [2]. Laboratories designing thermal budgets for their synthetic sequences should therefore select the symmetrical dihydride digermane when intermediate heating steps are unavoidable.

Ge–H Functionalisation for Radical-Mediated Surface Grafting

The Ge–H bond in diphenylgermane units is competent in radical-mediated germane-ene chemistry, whereas the analogous Si–H bond in diphenylsilane is not [1]. This class-level reactivity, rooted in the ca. 55 kJ mol⁻¹ lower BDE of Ge–H vs. Si–H [2], renders hydrido-diphenyl-germanium a candidate reagent for introducing germanium-containing functional layers onto olefin-terminated surfaces via radical-initiated grafting. While the digermane itself has not yet been explicitly studied in this context, the terminal Ge–H functionality is structurally identical to that of Ph₂GeH₂, and the digermane offers the additional advantage of a σ-delocalised Ge–Ge chromophore for post-grafting spectroscopic characterisation.

Application
Selection Property
Validation Focus
Linear oligogermane chain extension
Bidirectional Ge–H functionality
Hydrogermolysis selectivity; X-ray structural confirmation of product length
Germyl–Pt oxidative addition studies
Ge–Ge backbone stability in Pt(0) insertion
Isolation yield and absence of secondary rearrangement vs. silanylene-bridged comparator
Multistep oligogermane synthesis
Thermal resilience under synthetic heating
Absence of germylene elimination during amide coupling; comparative stability review
Radical-mediated surface grafting
Ge–H radical hydrogermylation competence
Class-level Ge–H vs. Si–H reactivity; direct digermane grafting validation needed
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